molecular formula C12H14BrFN6O B10915409 2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide

2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide

Cat. No.: B10915409
M. Wt: 357.18 g/mol
InChI Key: PKDOLJMAPMPOIT-PJQLUOCWSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide involves multiple steps, starting with the preparation of the pyrazole rings. The synthetic route typically includes the following steps:

    Formation of 4-Bromo-1H-pyrazole: This can be achieved by reacting 4-bromoacetophenone with hydrazine hydrate under reflux conditions.

    Formation of 5-Fluoro-1,3-dimethyl-1H-pyrazole: This involves the reaction of 5-fluoroacetylacetone with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the two pyrazole derivatives with propanohydrazide under acidic or basic conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromo-1H-pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide stands out due to its unique combination of bromine and fluorine substituents, which can enhance its biological activity and specificity. Similar compounds include:

    4-Bromo-1H-pyrazol-1-yl derivatives: These compounds share the bromine-substituted pyrazole ring but differ in other substituents.

    5-Fluoro-1,3-dimethyl-1H-pyrazole derivatives: These compounds share the fluorine-substituted pyrazole ring but differ in other substituents.

    Propanohydrazide derivatives: These compounds share the propanohydrazide moiety but differ in the attached pyrazole rings.

The uniqueness of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide lies in its specific combination of these structural features, which can lead to distinct biological and chemical properties.

Properties

Molecular Formula

C12H14BrFN6O

Molecular Weight

357.18 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]propanamide

InChI

InChI=1S/C12H14BrFN6O/c1-7-10(11(14)19(3)18-7)5-15-17-12(21)8(2)20-6-9(13)4-16-20/h4-6,8H,1-3H3,(H,17,21)/b15-5+

InChI Key

PKDOLJMAPMPOIT-PJQLUOCWSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C(C)N2C=C(C=N2)Br)F)C

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C(C)N2C=C(C=N2)Br)F)C

Origin of Product

United States

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